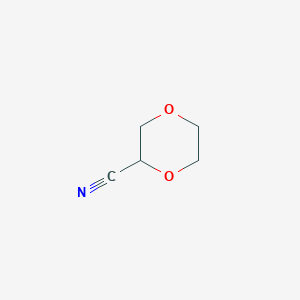

1,4-Dioxane-2-carbonitrile

Descripción general

Descripción

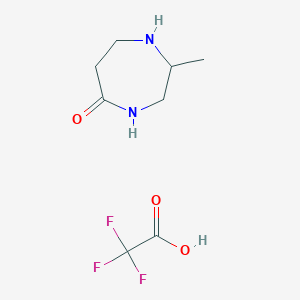

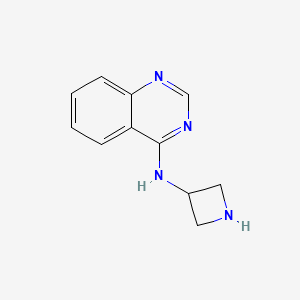

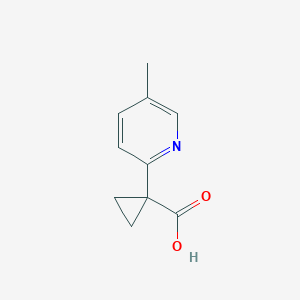

1,4-Dioxane-2-carbonitrile is a chemical compound with the CAS Number: 14717-00-1 and a molecular weight of 113.12 . It has a linear formula of C5 H7 N O2 . It is typically stored at room temperature and is in liquid form .

Molecular Structure Analysis

The molecular structure of this compound consists of a 1,4-dioxane ring with a carbonitrile group attached . The exact structure can be found in various chemical databases .Aplicaciones Científicas De Investigación

Environmental and Water Treatment Applications

- Degradation in Wastewater : 1,4-Dioxane, used as a solvent in the nuclear industry, poses a risk of groundwater contamination. Advanced oxidation processes (AOPs) like H2O2 with UV or sunlight and Fe(II) have been found effective for its degradation, following first-order kinetics (Chitra et al., 2012).

- Treatment of Aqueous Environments : As a probable human carcinogen, 1,4-dioxane's treatment in water environments is crucial. It resists typical water treatment methods but can be biodegraded as a carbon source. Advanced oxidation processes (AOPs) are currently the most effective treatment method (Zenker et al., 2003).

- Photocatalytic and UV Processes : TiO2 based photocatalytic and H2O2/UV processes have been optimized for removing 1,4-dioxane from water, demonstrating the effectiveness of these methods in treating contaminated water bodies (Coleman et al., 2007).

Chemical and Material Science

- Molecular Structure Analysis : The molecular structure of gaseous 1,4-dioxane has been investigated, revealing its existence primarily in a chair form. This research aids in understanding its chemical behavior in different states (Fargher et al., 2014).

- Metal Oxide Catalysts for Degradation : The use of metal oxides like ZrO2 and CuO to activate H2O2 for 1,4-dioxane degradation has been studied. These oxides show promise in treating 1,4-dioxane and other recalcitrant organic compounds (Heck et al., 2019).

Bioremediation and Biological Treatment

- Bioremediation of Contaminated Waters : Recent advances in bioremediation of 1,4-dioxane-contaminated waters have been highlighted, focusing on treatment mechanisms and practical applications (Zhang et al., 2017).

- Biodegradation in Textile Wastewater : A study on the biodegradation of 1,4-dioxane using a mixed biological culture in textile wastewater demonstrated efficient degradation, offering a sustainable solution for industrial wastewater treatment (Lee et al., 2022).

Sensor Development and Monitoring

- 1,4-Dioxane Sensor Development : Research on fabricating a 1,4-dioxane sensor using microwave-assisted PAni-SiO2 nanocomposites has shown promise for environmental monitoring and ensuring safe water sources (Karim et al., 2019).

Mecanismo De Acción

Mode of Action

It is known that nitriles, such as 1,4-dioxane-2-carbonitrile, can undergo various chemical reactions, including hydrolysis and reduction, which can lead to the formation of carboxylic acids and amines, respectively . These products can interact with biological targets and induce changes in cellular processes.

Biochemical Pathways

It is known that nitriles can be metabolized by nitrilase enzymes, which are found in various organisms, including bacteria and plants . The products of nitrile metabolism can participate in various biochemical pathways, depending on their chemical structure.

Pharmacokinetics

It is known that nitriles can be absorbed through the skin, respiratory tract, and gastrointestinal tract . Once absorbed, they can be distributed throughout the body and metabolized, primarily in the liver . The metabolites can then be excreted in urine and feces .

Result of Action

It is known that the products of nitrile metabolism can interact with various biological targets and induce changes in cellular processes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound . For example, the presence of other chemicals can affect its reactivity and the rate of its metabolism . Additionally, factors such as temperature, pH, and the presence of light can affect its stability .

Propiedades

IUPAC Name |

1,4-dioxane-2-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO2/c6-3-5-4-7-1-2-8-5/h5H,1-2,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZQWLOOEEUGXBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CO1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90544665 | |

| Record name | 1,4-Dioxane-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90544665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

14717-00-1 | |

| Record name | 1,4-Dioxane-2-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14717-00-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Dioxane-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90544665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Ethyl-1,8-diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B3059871.png)

![4-[2-(Trifluoromethyl)phenyl]oxane-4-carboxylic acid](/img/structure/B3059878.png)

![[3-(1H-Pyrazol-1-yl)phenyl]amine methanesulfonate](/img/structure/B3059886.png)

![{[1-(3-Fluorophenyl)-1h-pyrazol-4-yl]methyl}amine hydrochloride](/img/structure/B3059889.png)